molecular formula C8H18 B165518 2,3,4-Trimethylpentane CAS No. 565-75-3

2,3,4-Trimethylpentane

Cat. No.: B165518
CAS No.: 565-75-3
M. Wt: 114.23 g/mol
InChI Key: RLPGDEORIPLBNF-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpentane is a branched alkane with the chemical formula C8H18. It is one of the isomers of octane and is known for its use in various industrial applications. This compound is a colorless liquid at room temperature and is characterized by its mild aliphatic hydrocarbon odor.

Mechanism of Action

Target of Action

2,3,4-Trimethylpentane primarily targets the kidneys and liver. It is a constituent of unleaded petrol and has been shown to cause renal tumours in male rats and liver tumours in female mice .

Mode of Action

This compound interacts with its targets through a sex-specific and species-specific mechanism. It promotes the formation of renal tumours in male rats via an accumulation of α2-globulin . It has also been shown to be mitogenic in the liver, suggesting that it is involved in the formation of liver tumours in female mice .

Biochemical Pathways

It is known that the compound induces the proliferation of hepatocytes in female mice . This suggests that it may affect pathways related to cell growth and division.

Pharmacokinetics

It is known that the compound is a constituent of gasoline and is therefore likely to be absorbed through inhalation . Its distribution, metabolism, and excretion are currently unknown and warrant further investigation.

Result of Action

The action of this compound results in molecular and cellular effects such as the formation of renal tumours in male rats and liver tumours in female mice . These effects are believed to be due to the compound’s ability to induce the proliferation of hepatocytes and the accumulation of α2-globulin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is released into the environment by the petroleum industries during refining processes and during the use of gasoline . Automotive evaporative emissions and exhaust are the most important sources of release into the environment . Therefore, the concentration of this compound in the environment and its subsequent exposure to humans can be influenced by factors such as industrial practices and automobile usage .

Biochemical Analysis

Biochemical Properties

It is known to be a volatile organic compound

Cellular Effects

Exposure to 2,3,4-Trimethylpentane has been shown to cause ultrastructural changes in primary hepatocytes, including abnormal condensed chromatin association with the nuclear membrane, swollen mitochondria, increased amounts of cytoplasmic lipid, significant loss of microvilli from the cell surface, increased vacuolation, and increased numbers of peroxisomes .

Molecular Mechanism

It is known to be a nephrotoxic agent , suggesting that it may exert its effects at the molecular level through interactions with kidney cells

Dosage Effects in Animal Models

It is known to be a nephrotoxic agent , suggesting that it may have toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be a mammalian metabolite , suggesting that it may interact with enzymes or cofactors in mammalian metabolic pathways

Transport and Distribution

It is known to be a volatile organic compound , suggesting that it may be transported and distributed via diffusion

Subcellular Localization

It is known to be a volatile organic compound , suggesting that it may be localized in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylpentane can be synthesized through several methods. One common synthetic route involves the alkylation of isobutylene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to maximize yield and minimize side reactions.

Industrial Production Methods: Industrially, this compound is often produced by the distillation of petroleum. Another method involves the dimerization of isobutylene using an Amberlyst catalyst, which produces a mixture of iso-octenes. This mixture is then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Chlorine gas in the presence of ultraviolet light.

    Radical Reactions: Hydroxyl radicals in the presence of nitrogen oxides.

Major Products:

    Oxidation: Carbon dioxide and water.

    Substitution: Chlorinated derivatives.

    Radical Reactions: Acetaldehyde, acetone, and 3-methylbutanone.

Scientific Research Applications

2,3,4-Trimethylpentane has several applications in scientific research:

Comparison with Similar Compounds

2,3,4-Trimethylpentane can be compared with other similar compounds such as:

    2,2,4-Trimethylpentane:

    2,2,3-Trimethylpentane: Another isomer of octane, used in similar applications.

    2,3,3-Trimethylpentane: Similar in structure and properties, used in fuel and industrial applications.

Uniqueness: this compound is unique due to its specific branching pattern, which influences its physical and chemical properties, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

2,3,4-trimethylpentane
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InChI

InChI=1S/C8H18/c1-6(2)8(5)7(3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RLPGDEORIPLBNF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID6060343
Record name 2,3,4-Trimethylpentane
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Molecular Weight

114.23 g/mol
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Physical Description

Colorless liqiud; [Alfa Aesar MSDS]
Record name 2,3,4-Trimethylpentane
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Vapor Pressure

27.1 [mmHg]
Record name 2,3,4-Trimethylpentane
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CAS No.

565-75-3
Record name 2,3,4-Trimethylpentane
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Record name 2,3,4-Trimethylpentane
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Record name 2,4-Trimethylpentane
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Record name Pentane, 2,3,4-trimethyl-
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Record name 2,3,4-Trimethylpentane
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Record name 2,3,4-TRIMETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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